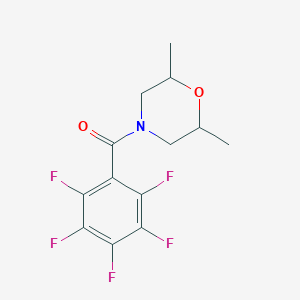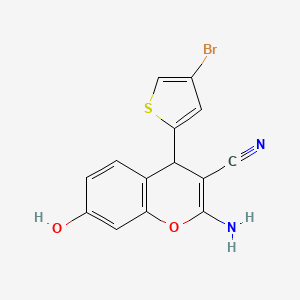
4-(4-morpholinyl)-2-(3-pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinyl)-2-(3-pyridinyl)quinoline, commonly known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of MPQ involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. MPQ has been shown to inhibit the activity of several kinases, including JAK2, EGFR, and Src, which are involved in cell proliferation and survival. MPQ has also been shown to modulate the activity of several ion channels, including TRPV1 and TRPA1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPQ are diverse and depend on the specific molecular targets it interacts with. MPQ has been shown to induce apoptosis in cancer cells by inhibiting the activity of several kinases involved in cell survival. MPQ has also been shown to modulate the activity of ion channels involved in pain perception and inflammation, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPQ in lab experiments include its diverse biological activities, which make it a useful tool for studying various molecular targets and physiological processes. However, the limitations of using MPQ include its potential toxicity and lack of specificity for certain molecular targets, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MPQ, including the development of more specific and potent inhibitors of its molecular targets, the investigation of its potential applications in other fields, such as materials science and catalysis, and the exploration of its potential as a therapeutic agent in clinical settings. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to identify potential side effects and toxicity issues.
Synthesemethoden
The synthesis of MPQ can be achieved through several methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of 2-aminopyridine with 4-chloroaniline in the presence of a base, followed by cyclization with formaldehyde and morpholine. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, followed by the addition of 2-aminopyridine and morpholine. The Friedlander synthesis involves the reaction of 2-aminopyridine with an aldehyde in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
MPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MPQ has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, MPQ has been used as a tool to study the structure and function of various proteins, including kinases and phosphatases. In pharmacology, MPQ has been studied for its effects on various physiological processes, including cell proliferation, apoptosis, and signal transduction.
Eigenschaften
IUPAC Name |
4-(2-pyridin-3-ylquinolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-16-15(5-1)18(21-8-10-22-11-9-21)12-17(20-16)14-4-3-7-19-13-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGUQPIFOZOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)
![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)


![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
